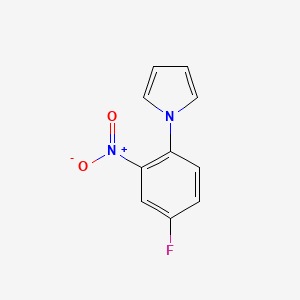

1-(4-fluoro-2-nitrophenyl)-1H-pyrrole

Description

Evolution of Pyrrole (B145914) Chemistry with N-Arylation

The formation of a carbon-nitrogen (C–N) bond to attach an aryl group to the nitrogen atom of a pyrrole ring is a fundamental transformation known as N-arylation. The development of methods to achieve this transformation has been a significant focus of research, evolving from harsh, classical conditions to milder, more versatile catalytic systems. benthamdirect.comresearchgate.net

Historically, the primary method for N-arylation was the Ullmann condensation, first reported in the early 20th century. nih.govnih.govwikipedia.org This reaction typically involves the coupling of an aryl halide with a nucleophile (in this case, the pyrrole) in the presence of stoichiometric amounts of copper at high temperatures. wikipedia.orgmdpi.com While foundational, traditional Ullmann reactions often suffered from drawbacks such as the need for harsh conditions, limited substrate scope, and erratic yields. wikipedia.orgmdpi.com Over the years, significant improvements were made, including the use of ligands like L-proline and 1,10-phenanthroline (B135089) to accelerate the copper-catalyzed reaction, allowing for lower reaction temperatures. beilstein-journals.orgresearchgate.net

The landscape of N-arylation was revolutionized by the advent of palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. wikipedia.orgorganic-chemistry.org This reaction, which gained prominence in the mid-1990s, utilizes a palladium catalyst with specialized phosphine (B1218219) ligands to couple aryl halides or triflates with amines, including N-H heterocycles like pyrrole. nih.govwikipedia.org The Buchwald-Hartwig reaction offered significant advantages over classical methods, including milder reaction conditions, broader functional group tolerance, and higher yields. wikipedia.orglibretexts.org The development of successive "generations" of increasingly active and sterically hindered ligands has continually expanded the scope and utility of this reaction. wikipedia.org

In parallel, copper-catalyzed N-arylation methods have continued to advance, emerging as a cost-effective and powerful alternative to palladium. rsc.orgresearchgate.net Modern copper-catalyzed systems often employ diamine or other specialized ligands that facilitate the coupling under much milder conditions than the original Ullmann reaction. organic-chemistry.orgacs.org Ligand-free copper-catalyzed protocols have also been developed, further simplifying the reaction setup. researchgate.net These advanced copper and palladium-catalyzed systems now constitute the primary tools for the synthesis of N-aryl pyrroles, providing chemists with reliable and efficient methods to construct these important structural motifs. researchgate.netrsc.org

| Reaction Name | Typical Catalyst | Key Features | Historical Context |

|---|---|---|---|

| Ullmann Condensation | Copper (Cu) | Often requires high temperatures; stoichiometric copper in early versions. wikipedia.org | Classic, foundational method from the early 1900s. nih.gov |

| Buchwald-Hartwig Amination | Palladium (Pd) | Mild conditions, broad substrate scope, high functional group tolerance. wikipedia.org | Revolutionized C-N coupling from the mid-1990s onwards. nih.govwikipedia.org |

| Modern Copper-Catalyzed Coupling | Copper (Cu) with Ligands | Milder conditions than classic Ullmann, cost-effective alternative to Palladium. rsc.orgresearchgate.netorganic-chemistry.org | Represents significant advancements over the last few decades. beilstein-journals.org |

Contextual Significance of Fluorine and Nitro Group Incorporation in Heteroaromatic Systems

The inclusion of fluorine and nitro groups on the N-aryl substituent of a pyrrole ring is a deliberate strategy to impart specific chemical properties to the molecule. Both functional groups have profound and well-documented effects on the electronic nature, reactivity, and potential biological activity of heteroaromatic systems.

Fluorine: The strategic incorporation of fluorine is a widely used tactic in medicinal chemistry and drug design. nih.govnih.govacs.org Its small size and high electronegativity lead to several beneficial modifications of a molecule's properties. nih.govmdpi.com

Metabolic Stability: A primary reason for introducing fluorine is to block metabolic oxidation. The carbon-fluorine (C-F) bond is very strong, and replacing a carbon-hydrogen (C-H) bond with a C-F bond at a site susceptible to enzymatic oxidation can significantly increase the metabolic stability and half-life of a drug. mdpi.com

Lipophilicity and Permeability: Fluorine can increase the lipophilicity of a molecule, which can enhance its ability to permeate biological membranes. mdpi.com This is a critical factor for drug absorption and distribution, including passage across the blood-brain barrier. researchgate.net

Binding Affinity: The electronegativity of fluorine can alter the electronic profile of a molecule, leading to more favorable interactions (such as dipole-dipole or hydrogen bonding) with target proteins, thereby increasing binding affinity and potency. nih.gov

pKa Modulation: The powerful electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, such as amines. nih.govresearchgate.net This can be crucial for optimizing a drug's solubility and pharmacokinetic profile.

Nitro Group: The nitro group (-NO₂) is one of the strongest electron-withdrawing groups used in organic chemistry, exerting its influence through both inductive and resonance effects. researchgate.netlibretexts.orgnumberanalytics.com

Electronic Effects: By pulling electron density from the aromatic ring, the nitro group strongly deactivates the ring towards electrophilic aromatic substitution. minia.edu.eglibretexts.org The rate of nitration for nitrobenzene, for example, is dramatically slower than that of benzene. minia.edu.eg

Activation for Nucleophilic Aromatic Substitution (SNAr): Conversely, this electron deficiency makes the aromatic ring susceptible to attack by nucleophiles. The nitro group strongly activates the ring for nucleophilic aromatic substitution, particularly when positioned ortho or para to a leaving group (like a halogen). numberanalytics.commasterorganicchemistry.com The intermediate Meisenheimer complex is stabilized by the delocalization of the negative charge onto the nitro group. numberanalytics.com This effect is crucial for the synthetic utility of compounds like 1-(4-fluoro-2-nitrophenyl)-1H-pyrrole.

Synthetic Handle: The nitro group can be readily reduced to an amino group (-NH₂), which serves as a versatile synthetic handle for further functionalization, such as amide bond formation or the construction of new heterocyclic rings.

In the context of 1-(4-fluoro-2-nitrophenyl)-1H-pyrrole, the fluorine atom is positioned para to the point of attachment to the pyrrole, while the strongly electron-withdrawing nitro group is ortho. This specific arrangement makes the fluorine atom highly activated for SNAr, as the negative charge of the intermediate can be effectively stabilized by the ortho-nitro group. masterorganicchemistry.com

Academic Research Landscape of 1-(4-Fluoro-2-nitrophenyl)-1H-Pyrrole within N-Aryl Pyrrole Frameworks

The academic research landscape for 1-(4-fluoro-2-nitrophenyl)-1H-pyrrole is primarily defined by its role as a versatile synthetic intermediate rather than a final target molecule with extensively documented applications of its own. A survey of the scientific literature and chemical supplier databases indicates that the compound is commercially available, signifying its utility in research and development settings. cymitquimica.combldpharm.com

While specific, in-depth studies focusing exclusively on the properties and applications of 1-(4-fluoro-2-nitrophenyl)-1H-pyrrole itself are not prominent, its value is understood within the broader context of N-aryl pyrrole chemistry and synthetic methodology. Research in this area often focuses on the development of novel compounds for applications in medicine and materials science. rsc.orgresearchgate.net The presence of three distinct and reactive components—the pyrrole ring, the activatable fluoro-substituent, and the reducible nitro group—positions this compound as an ideal starting material or building block.

The academic landscape is therefore characterized by research that would implicitly use such a scaffold for:

Library Synthesis: Creating collections of related compounds for high-throughput screening in drug discovery programs.

Methodology Development: Using it as a substrate to test new chemical reactions, particularly SNAr or catalytic reduction methods.

Synthesis of Complex Heterocycles: Employing it as a precursor for multi-step syntheses of more complex, fused heterocyclic systems that are common in pharmaceutical agents. uctm.edu

Scope and Objectives of Research on 1-(4-Fluoro-2-nitrophenyl)-1H-Pyrrole

The primary objective of research involving 1-(4-fluoro-2-nitrophenyl)-1H-pyrrole is its strategic utilization as a chemical intermediate to access more complex and functionally diverse molecules. The scope of its application is dictated by the unique reactivity imparted by its specific arrangement of functional groups.

Key research objectives centered around this compound include:

Exploitation of Nucleophilic Aromatic Substitution (SNAr): A major focus is the displacement of the para-fluoro substituent. The ortho-nitro group strongly activates this position for attack by a wide range of nucleophiles. masterorganicchemistry.comnih.gov The objective is to synthesize libraries of derivatives by reacting the compound with various O-, N-, and S-based nucleophiles, thereby introducing diverse functional groups at the 4-position of the phenyl ring. This is a powerful strategy for structure-activity relationship (SAR) studies in drug discovery.

Transformation of the Nitro Group: A second key objective is the chemical modification of the nitro group. It can be selectively reduced to an amine (-NH₂). This newly formed aniline (B41778) derivative can then serve as a handle for numerous subsequent reactions, including:

Acylation to form amides.

Diazotization to form diazonium salts, which are themselves versatile intermediates.

Intramolecular cyclization reactions with other functional groups to construct fused heterocyclic systems, such as benzimidazoles or other polycyclic aromatic structures.

Functionalization of the Pyrrole Ring: While the phenyl ring offers the most immediate reaction handles, the pyrrole ring itself can undergo further functionalization. edurev.in Research objectives could include exploring electrophilic substitution reactions (e.g., acylation, halogenation) at the C2 or C5 positions of the pyrrole, although the deactivating nature of the N-aryl group must be considered.

Compound Names

Structure

3D Structure

Properties

IUPAC Name |

1-(4-fluoro-2-nitrophenyl)pyrrole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2O2/c11-8-3-4-9(10(7-8)13(14)15)12-5-1-2-6-12/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRWICIPIDZMEPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=C(C=C(C=C2)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 4 Fluoro 2 Nitrophenyl 1h Pyrrole and Its Structural Analogues

Direct N-Arylation Approaches

Direct N-arylation represents the most straightforward conceptual pathway to 1-(4-fluoro-2-nitrophenyl)-1H-pyrrole, involving the formation of a direct bond between the pyrrole (B145914) nitrogen and the fluoro-nitroaromatic ring.

Base-Mediated N-Arylation of Pyrroles with Fluoro-Nitroaromatic Precursors

The synthesis of 1-(4-fluoro-2-nitrophenyl)-1H-pyrrole can be achieved through a base-mediated nucleophilic aromatic substitution (SNAr) reaction. This method leverages the electron-withdrawing nature of the nitro group, which activates the aryl ring towards nucleophilic attack.

In this reaction, pyrrole is first deprotonated by a suitable base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), to form the nucleophilic pyrrolide anion. This anion then attacks the carbon atom bearing a fluorine atom in a fluoro-nitroaromatic precursor, typically 1,4-difluoro-2-nitrobenzene. The fluorine atom at the C1 position is highly activated by the ortho-nitro group, making it an excellent leaving group. The reaction proceeds through a Meisenheimer complex intermediate, followed by the elimination of a fluoride (B91410) ion to yield the final N-arylated pyrrole product. The choice of solvent is critical, with polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) being preferred as they can solvate the cation without deactivating the nucleophile.

Table 1: Typical Conditions for Base-Mediated N-Arylation

| Parameter | Condition |

|---|---|

| Pyrrole Source | 1H-Pyrrole |

| Aryl Precursor | 1,4-Difluoro-2-nitrobenzene |

| Base | Sodium Hydride (NaH), Potassium tert-butoxide (KOtBu) |

| Solvent | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) |

| Temperature | Room Temperature to moderate heating (e.g., 80 °C) |

Transition Metal-Catalyzed N-Arylation Strategies

Transition metal catalysis offers powerful and versatile alternatives for forging the C-N bond between pyrrole and the fluoro-nitroaromatic ring, often under milder conditions than classical methods.

Ullmann Condensation: The copper-catalyzed Ullmann reaction is a well-established method for N-arylation. In a typical procedure, pyrrole is coupled with an aryl halide, such as 1-bromo-4-fluoro-2-nitrobenzene (B1271562) or 1-iodo-4-fluoro-2-nitrobenzene, in the presence of a copper(I) catalyst (e.g., CuI) and a base (e.g., K₂CO₃ or Cs₂CO₃). The reaction often requires high temperatures and the use of a ligand, such as a diamine or phenanthroline, to stabilize the copper catalyst and facilitate the coupling. organic-chemistry.org Ligand-free systems have also been developed, simplifying the reaction protocol. researchgate.net

Buchwald-Hartwig Amination: The palladium-catalyzed Buchwald-Hartwig amination is another cornerstone of modern C-N bond formation. beilstein-journals.orgnih.gov This reaction couples pyrrole with an aryl halide or triflate using a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the reaction's success, with bulky, electron-rich phosphines (e.g., XPhos, tBuDavePhos) often providing the best results. nih.govresearchgate.net This method is known for its broad substrate scope and functional group tolerance, making it a highly attractive strategy. beilstein-journals.orgresearchgate.net

Table 2: Comparison of Transition Metal-Catalyzed N-Arylation Strategies

| Feature | Ullmann Condensation | Buchwald-Hartwig Amination |

|---|---|---|

| Metal Catalyst | Copper (e.g., CuI) | Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃) |

| Aryl Precursor | Aryl Iodides, Aryl Bromides | Aryl Chlorides, Bromides, Iodides, Triflates |

| Ligand | Diamines, Phenanthrolines (often required) | Bulky Phosphines (e.g., XPhos, BINAP) |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | NaOtBu, LiHMDS, Cs₂CO₃ |

| Temperature | Often high (100-200 °C) | Room temperature to moderate heating |

Cascade and Multicomponent Reaction Sequences

Indirect routes involving cascade or multicomponent reactions provide access to the nitrophenyl pyrrole core structure, often constructing the pyrrole ring itself with the desired N-aryl substituent already in place.

Paal-Knorr Condensation for Nitrophenyl Pyrrole Scaffolds

The Paal-Knorr synthesis is a classic and highly effective method for constructing the pyrrole ring. It involves the condensation of a 1,4-dicarbonyl compound with a primary amine. To synthesize 1-(4-fluoro-2-nitrophenyl)-1H-pyrrole, the requisite primary amine is 4-fluoro-2-nitroaniline (B1293508).

The reaction proceeds by mixing the 1,4-dicarbonyl compound (e.g., 2,5-hexanedione) with 4-fluoro-2-nitroaniline, typically under acidic conditions (e.g., acetic acid) or with heat. The mechanism involves the formation of a hemiaminal, followed by cyclization and subsequent dehydration to afford the aromatic pyrrole ring. This method is robust and allows for the synthesis of a wide variety of substituted pyrroles by simply changing the dicarbonyl component. Recent modifications have introduced milder conditions, including the use of microwave irradiation to accelerate the reaction. organic-chemistry.org

Conjugate Addition Reactions (e.g., Michael Addition of Pyrroles to β-Fluoro-β-Nitrostyrenes)

While not a direct route to the N-arylated target compound, conjugate addition reactions offer a pathway to structural analogues, specifically C-arylated pyrroles. The Michael addition of pyrrole to activated alkenes like β-fluoro-β-nitrostyrenes is a notable example.

In this catalyst-free approach, pyrrole acts as a nucleophile, attacking the electrophilic double bond of a β-fluoro-β-nitrostyrene derivative. The reaction typically occurs at the C2 position of the pyrrole ring due to the higher stability of the resulting intermediate. pearson.com This transformation is often carried out using an excess of pyrrole, which serves as both the reactant and the solvent, and proceeds under solvent-free conditions at room temperature to yield 2-(2-fluoro-2-nitro-1-arylethyl)-1H-pyrroles in high yields. These products can be further transformed, for instance, through base-induced elimination of nitrous acid to create novel vinylpyrroles.

Synthesis of Precursors and Intermediate Structures for N-Arylation

The availability of high-quality starting materials is paramount for the successful synthesis of the target compound. The key precursors are the fluoro-nitroaromatic compounds used in N-arylation and Paal-Knorr methodologies.

1,4-Difluoro-2-nitrobenzene: This precursor, essential for direct N-arylation approaches, is typically synthesized via the nitration of 1,4-difluorobenzene (B165170). The reaction is carried out using a nitrating agent, such as a mixture of nitric acid and sulfuric acid, at controlled, low temperatures to prevent over-nitration and ensure regioselectivity.

4-Fluoro-2-nitroaniline: This crucial intermediate for the Paal-Knorr synthesis can be prepared through several routes. sigmaaldrich.com One common method involves the selective amination of 1,4-difluoro-2-nitrobenzene. By reacting 1,4-difluoro-2-nitrobenzene with aqueous or gaseous ammonia, the more activated fluorine at the C1 position is displaced to yield 4-fluoro-2-nitroaniline. Another route involves a two-step process starting from p-fluoroacetanilide. This compound is first nitrated, and the resulting N-acetyl intermediate is then hydrolyzed, typically under acidic conditions, to remove the acetyl protecting group and afford the desired 4-fluoro-2-nitroaniline. google.comprepchem.com

Table 3: Key Synthetic Precursors

| Compound Name | Structure | Typical Synthesis Method |

|---|---|---|

| 1,4-Difluoro-2-nitrobenzene | O=N(=O)c1cc(F)ccc1F | Nitration of 1,4-difluorobenzene with HNO₃/H₂SO₄ |

| 4-Fluoro-2-nitroaniline | Nc1ccc(F)cc1N+=O | Amination of 1,4-difluoro-2-nitrobenzene with NH₃ OR Nitration of p-fluoroacetanilide followed by hydrolysis |

| 2,5-Hexanedione | CC(=O)CCC(=O)C | Commercially available; used in Paal-Knorr synthesis |

Preparation of Substituted Fluoro-Nitrobenzenes

The synthesis of the key precursor, 4-fluoro-2-nitroaniline, is a critical first step. This compound provides the 4-fluoro-2-nitrophenyl moiety for the final N-arylation of pyrrole. A common strategy for the synthesis of 4-fluoro-2-nitroaniline involves the nitration of p-fluoroacetanilide followed by hydrolysis. This method offers a high degree of regioselectivity due to the directing effects of the acetylamino group.

A detailed synthetic approach for 4-fluoro-2-nitroaniline is outlined in the following table:

| Step | Reactants | Reagents and Conditions | Product | Yield (%) |

| 1 | p-Fluoroacetanilide | 68% Nitric acid, 20-40% Acetic acid-acetic anhydride (B1165640) solution, Microchannel reactor, 30-70 °C, 50-200 s | Intermediate nitroacetanilide | Not specified |

| 2 | Intermediate nitroacetanilide | Hydrolysis at 90-100 °C for 2-4 h, followed by stirring in ice water | 4-Fluoro-2-nitroaniline | 83-94 |

This method, utilizing a microchannel reactor, allows for a safe, efficient, and high-yielding synthesis with minimal by-products. The precise control over reaction parameters in the microchannel reactor is crucial for achieving these results.

Synthesis of Pyrrole Derivatives for N-Arylation

The pyrrole ring itself can be synthesized through various methods, with the choice of method often depending on the desired substitution pattern. For the synthesis of N-arylpyrroles where the pyrrole ring is unsubstituted, the Clauson-Kaas and Paal-Knorr syntheses are particularly relevant.

The Clauson-Kaas synthesis is a widely employed method for the preparation of N-substituted pyrroles. beilstein-journals.orgnih.gov This reaction involves the condensation of a primary amine with 2,5-dimethoxytetrahydrofuran (B146720) in the presence of an acid catalyst. beilstein-journals.orgnih.gov The reaction proceeds through the acid-catalyzed hydrolysis of 2,5-dimethoxytetrahydrofuran to form the reactive intermediate, succinaldehyde, which then undergoes condensation with the primary amine to form the pyrrole ring. A variety of acidic catalysts can be used, including acetic acid, phosphorus pentoxide, and various Lewis acids. nih.govbeilstein-journals.org Greener protocols have also been developed, utilizing microwave irradiation or aqueous reaction media to enhance the efficiency and environmental friendliness of the synthesis. beilstein-journals.orgarkat-usa.org

A general representation of the Clauson-Kaas synthesis is as follows:

Reaction of a primary amine with 2,5-dimethoxytetrahydrofuran to yield an N-substituted pyrrole.

The Paal-Knorr synthesis is another classical and efficient method for constructing the pyrrole ring. This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under neutral or weakly acidic conditions. wikipedia.orgrgmcet.edu.in The addition of a weak acid, such as acetic acid, can accelerate the reaction. organic-chemistry.org The mechanism involves the formation of a di-imine intermediate, followed by cyclization and dehydration to afford the pyrrole. This method is highly versatile and allows for the synthesis of a wide range of substituted pyrroles. wikipedia.org

The following table summarizes the key features of these two important pyrrole syntheses:

| Synthesis Method | Precursors | Key Features |

| Clauson-Kaas | Primary amine, 2,5-dimethoxytetrahydrofuran | Acid-catalyzed, versatile for N-substitution, can be adapted to greener conditions. beilstein-journals.orgnih.govbeilstein-journals.orgarkat-usa.org |

| Paal-Knorr | Primary amine or ammonia, 1,4-dicarbonyl compound | Condensation reaction, suitable for a wide range of substituted pyrroles, typically requires neutral to weakly acidic conditions. wikipedia.orgrgmcet.edu.inorganic-chemistry.org |

For the synthesis of the target compound, 1-(4-fluoro-2-nitrophenyl)-1H-pyrrole, the most direct approach would involve the N-arylation of pyrrole itself or the in situ formation of the pyrrole ring via the Clauson-Kaas reaction using 4-fluoro-2-nitroaniline and 2,5-dimethoxytetrahydrofuran.

Chemical Reactivity and Mechanistic Investigations of 1 4 Fluoro 2 Nitrophenyl 1h Pyrrole

Nucleophilic Aromatic Substitution (SNAr) on the Fluoro-Nitrophenyl Moiety

The fluoro-nitrophenyl group in 1-(4-fluoro-2-nitrophenyl)-1H-pyrrole is highly activated towards nucleophilic aromatic substitution (SNAr). This is due to the presence of the strongly electron-withdrawing nitro group positioned ortho to the fluorine atom, which serves as a good leaving group. The general mechanism for SNAr reactions involves the attack of a nucleophile on the electron-deficient aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent departure of the leaving group restores the aromaticity of the ring. core.ac.uk

The reactivity of the nitroaromatic ring in SNAr is profoundly influenced by the nature and position of its substituents. The nitro group is a powerful activating group, significantly lowering the energy of the transition state and the Meisenheimer intermediate by delocalizing the negative charge. The fluorine atom at the 4-position is an effective leaving group, and its departure is facilitated by the presence of the ortho-nitro group.

The presence of other substituents on the nitroaromatic ring would further modify the substrate's reactivity. Additional electron-withdrawing groups would be expected to increase the rate of SNAr by further stabilizing the anionic intermediate. Conversely, electron-donating groups would likely decrease the reaction rate. While specific studies providing a Hammett plot for a series of substituted 1-(4-fluoro-2-nitrophenyl)-1H-pyrrole derivatives are not available, the general principles of physical organic chemistry predict a positive rho (ρ) value for such a reaction series, indicating that electron-withdrawing substituents accelerate the reaction.

Reactions Involving the Pyrrole (B145914) Ring

The pyrrole ring in 1-(4-fluoro-2-nitrophenyl)-1H-pyrrole is an electron-rich aromatic system and is susceptible to electrophilic attack. However, its reactivity is modulated by the presence of the electron-withdrawing N-(4-fluoro-2-nitrophenyl) substituent.

Pyrrole typically undergoes electrophilic aromatic substitution preferentially at the C2 (α) position due to the greater stabilization of the cationic intermediate (arenium ion) through resonance. pearson.compearson.comquora.com However, the N-(4-fluoro-2-nitrophenyl) group, being electron-withdrawing, deactivates the pyrrole ring towards electrophilic attack compared to N-alkyl or N-phenylpyrroles.

Interestingly, studies on the electrophilic substitution of N-(p-nitrophenyl)pyrrole derivatives have shown that the presence of a deactivating group on the N-phenyl ring can alter the regioselectivity. For instance, the bromination of N-(p-nitrophenyl)pyrrole-2-carbaldehyde directs the incoming electrophile predominantly to the C4 (β') position of the pyrrole ring. researchgate.net This suggests that for 1-(4-fluoro-2-nitrophenyl)-1H-pyrrole, electrophilic substitution might also favor the C3 or C4 positions, contrary to the general rule for pyrroles. This shift in regioselectivity is attributed to the deactivating effect of the N-aryl substituent, which reduces the electron density at the C2 and C5 positions more significantly than at the C3 and C4 positions.

The pyrrole ring can also participate in cycloaddition reactions, most notably the Diels-Alder reaction, where it can act as a diene. The aromaticity of the pyrrole ring generally makes it a less reactive diene compared to non-aromatic dienes. However, the presence of an electron-withdrawing group on the nitrogen atom can enhance its reactivity in [4+2] cycloadditions with electron-rich dienophiles.

While specific data for 1-(4-fluoro-2-nitrophenyl)-1H-pyrrole in Diels-Alder reactions is not available, studies on various N-arylpyrroles reacting with benzyne (B1209423) (generated from diaryliodonium salts) provide insight into their reactivity. The electronic properties of the substituents on the N-aryl ring have been shown to have some influence on the reaction yields. beilstein-journals.orgd-nb.info

| N-Arylpyrrole Substituent (on Phenyl Ring) | Yield (%) |

|---|---|

| 4-Me | 83 |

| 4-t-Bu | 62 |

| 4-OMe | 75 |

| 4-F | 85 |

| 4-Cl | 93 |

| 4-Br | 88 |

| 4-CF3 | 71 |

| 4-OCF3 | 78 |

| 4-CN | 73 |

Table 1: Yields of Diels-Alder adducts from the reaction of substituted N-phenylpyrroles with benzyne. Data adapted from a study on Diels-Alder cycloadditions of N-arylpyrroles. d-nb.info

The data suggests that N-arylpyrroles with both electron-donating and electron-withdrawing substituents can effectively participate in Diels-Alder reactions, affording the corresponding cycloadducts in good to excellent yields. beilstein-journals.orgd-nb.info

Reductive Transformations of the Nitro Group and Subsequent Cyclizations

The nitro group of 1-(4-fluoro-2-nitrophenyl)-1H-pyrrole is readily reduced to an amino group under various conditions, such as catalytic hydrogenation (e.g., using Pd/C and H₂) or with reducing agents like SnCl₂/HCl or Fe/HCl. organic-chemistry.org The resulting 1-(2-amino-4-fluorophenyl)-1H-pyrrole is a key intermediate for the synthesis of more complex heterocyclic systems through subsequent intramolecular cyclization reactions.

One of the most significant applications of this transformation is the synthesis of pyrrolo[1,2-a]quinoxalines. This tricyclic scaffold is of great interest in medicinal chemistry due to its diverse pharmacological activities. unisi.itresearchgate.netrsc.org The synthesis typically involves the reduction of the nitro group to an amine, followed by an acid-catalyzed or oxidative cyclization with an aldehyde or ketone. The intramolecular cyclization occurs between the newly formed amino group and a carbonyl functionality, or through an oxidative process involving the pyrrole ring. While a specific synthetic protocol starting from 1-(4-fluoro-2-nitrophenyl)-1H-pyrrole is not detailed in the reviewed literature, the general strategy is well-established for related 1-(2-nitrophenyl)pyrrole (B1580555) derivatives. The fluorine substituent at the 7-position of the resulting pyrrolo[1,2-a]quinoxaline (B1220188) skeleton can be a valuable handle for further synthetic modifications.

Denitrocyclization Pathways

Denitrocyclization reactions involve the removal of a nitro group, often through reduction, followed by an intramolecular cyclization event. For 1-(4-fluoro-2-nitrophenyl)-1H-pyrrole, the most plausible denitrocyclization pathway begins with the reduction of the nitro group to a primary amine, yielding 4-fluoro-2-(1H-pyrrol-1-yl)aniline. This intermediate is primed for subsequent cyclization.

Research on analogous 1-(2-aminophenyl)pyrroles has demonstrated their utility in synthesizing fused heterocyclic systems. For instance, copper-catalyzed tandem aerobic oxidative cyclization reactions have been developed to convert 1-(2-aminophenyl)pyrroles into complex structures like 4-cyanoalkylpyrrolo[1,2-a]quinoxalines. lookchem.com This type of transformation involves the formation of new C-C and C-N bonds, showcasing a pathway where the initial nitro group is a precursor to the key amine functionality that drives the cyclization.

A proposed pathway for 1-(4-fluoro-2-nitrophenyl)-1H-pyrrole would therefore be:

Reduction: Conversion of the nitro group to an amine using standard reducing agents (e.g., SnCl2, H2/Pd, Fe/AcOH).

Intramolecular Cyclization: The resulting 4-fluoro-2-(1H-pyrrol-1-yl)aniline could then undergo cyclization. One possibility is an intramolecular nucleophilic attack of the pyrrole ring onto the phenyl ring, potentially displacing the fluorine atom in a variation of a Pictet-Spengler or related reaction, to form a fused polycyclic system.

Intramolecular Cyclization Mechanisms

Beyond pathways initiated by nitro group reduction, 1-(4-fluoro-2-nitrophenyl)-1H-pyrrole possesses the structural elements for other intramolecular cyclization reactions. The electronic activation provided by the nitro group is a key factor in these potential mechanisms. Studies on related nitro-substituted aromatic and heterocyclic systems show that intramolecular cyclizations can be triggered under various conditions. nih.govresearchgate.net

For example, in strongly acidic media like trifluoromethanesulfonic acid, related compounds such as 1-(ω-phenylalkyl)-2-(nitromethylene)pyrrolidines undergo intramolecular cyclization. researchgate.net The reaction proceeds through the formation of highly electrophilic intermediates that react with a tethered phenyl ring. researchgate.net A similar mechanism could be envisioned for 1-(4-fluoro-2-nitrophenyl)-1H-pyrrole, where protonation could activate the system, prompting an electrophilic aromatic substitution reaction where the pyrrole ring attacks the electron-deficient nitrophenyl ring.

Alternatively, a nucleophilic pathway could be operative. The C2 and C5 positions of the pyrrole ring are nucleophilic and could potentially attack the C1 position of the phenyl ring, displacing the fluorine atom via an intramolecular nucleophilic aromatic substitution (SNAAr) mechanism. The nitro group strongly activates the ring toward such substitutions.

Rearrangement Reactions

Rearrangement reactions are fundamental transformations in organic synthesis that alter the carbon skeleton or substituent positions within a molecule. For substituted biaryl systems linked by a heteroatom, intramolecular rearrangements are a significant class of reactions.

Studies on Smiles Rearrangements in Related Systems

The Smiles rearrangement is a well-known intramolecular nucleophilic aromatic substitution reaction. While no direct studies on the Smiles rearrangement of 1-(4-fluoro-2-nitrophenyl)-1H-pyrrole are available, extensive research on closely related systems provides a clear precedent for this type of transformation. nih.gov

A pertinent example is the reductive Smiles rearrangement of 1-[(5-chloro-2-nitrophenyl)-sulfonyl]-1H-pyrrole-2-carbohydrazide. crossref.orgresearchgate.net In this reaction, the process is initiated by the chemical reduction of the nitro group to an amino group using iron powder in glacial acetic acid. researchgate.net This newly formed amino group then acts as an intramolecular nucleophile, attacking the sulfonyl-bearing pyrrole ring. This leads to the cleavage of the S-N bond and the formation of a new C-N bond, ultimately yielding 1-amino-6-chloro-2-(1H-pyrrol-2-yl)benzimidazole. crossref.orgresearchgate.net

This transformation highlights a key mechanistic principle: the reduction of a nitro group can unmask a nucleophilic site that triggers a subsequent rearrangement. Given the structural similarities, a comparable reductive Smiles rearrangement could be hypothesized for derivatives of 1-(4-fluoro-2-nitrophenyl)-1H-pyrrole, particularly if a suitable nucleophilic group is present on the pyrrole ring.

| Starting Material | Key Transformation | Product | Reference |

|---|---|---|---|

| 1-[(5-Chloro-2-nitrophenyl)-sulfonyl]-1H-pyrrole-2-carbohydrazide | Reductive Smiles Rearrangement | 1-Amino-6-chloro-2-(1H-pyrrol-2-yl)benzimidazole | crossref.orgresearchgate.net |

Advanced Spectroscopic and Structural Elucidation Methodologies

Vibrational Spectroscopy for Functional Group Characterization

Raman Spectroscopy Applications

Raman spectroscopy is a powerful non-destructive technique that provides detailed information about molecular vibrations, yielding a specific fingerprint for a compound. In the analysis of 1-(4-fluoro-2-nitrophenyl)-1H-pyrrole, Raman spectroscopy would be utilized to identify characteristic vibrational modes of its constituent functional groups.

Key vibrational modes expected in the Raman spectrum of 1-(4-fluoro-2-nitrophenyl)-1H-pyrrole would include:

Pyrrole (B145914) Ring Vibrations: The C-C, C-N, and C=C stretching vibrations within the pyrrole ring are expected to produce characteristic peaks. For instance, polypyrrole, a related polymer, exhibits prominent peaks around 1320 cm⁻¹, 1390 cm⁻¹, and 1579 cm⁻¹ corresponding to these vibrations. researchgate.net

Nitro Group Vibrations: The symmetric and asymmetric stretching modes of the nitro (NO₂) group typically appear in distinct regions of the spectrum.

C-F and C-N Stretching: Vibrations corresponding to the carbon-fluorine and the carbon-nitrogen bond between the phenyl and pyrrole rings would also be present.

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on both the phenyl and pyrrole rings would be observable, typically above 3000 cm⁻¹.

A hypothetical data table of expected Raman shifts is presented below.

| Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| Aromatic C-H Stretch | > 3000 |

| C=C Stretch (Pyrrole/Phenyl) | 1550 - 1600 |

| NO₂ Asymmetric Stretch | 1500 - 1570 |

| C-N Stretch (Pyrrole Ring) | 1380 - 1420 |

| NO₂ Symmetric Stretch | 1330 - 1370 |

| C-C Stretch (Pyrrole Ring) | 1300 - 1350 |

| C-F Stretch | 1000 - 1400 |

Note: This data is predictive and based on characteristic vibrational frequencies of the functional groups present in the molecule.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is well-suited for the analysis of volatile and thermally stable compounds like 1-(4-fluoro-2-nitrophenyl)-1H-pyrrole. In a typical GC-MS analysis, the compound would first be separated from any impurities on a GC column. Upon entering the mass spectrometer, it would be ionized, commonly by electron impact (EI), causing it to fragment in a reproducible manner.

The resulting mass spectrum would show a molecular ion peak (M⁺) corresponding to the intact molecule, and a series of fragment ions. The fragmentation pattern provides a "fingerprint" that can be used for identification and structural elucidation. While specific experimental data for this compound is not available, a general discussion of expected fragmentation can be provided. Plausible fragmentation pathways would involve the loss of the nitro group (NO₂), cleavage of the bond between the phenyl and pyrrole rings, and fragmentation of the pyrrole ring itself.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is critical for the unambiguous determination of a compound's elemental formula. mdpi.com By measuring the mass-to-charge ratio (m/z) with very high precision (typically to four or more decimal places), HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions. mdpi.com

For 1-(4-fluoro-2-nitrophenyl)-1H-pyrrole, with a chemical formula of C₁₀H₇FN₂O₂, the theoretical exact mass can be calculated. An experimental HRMS measurement would aim to match this theoretical value, thereby confirming the elemental composition. nih.gov

| Parameter | Value |

| Molecular Formula | C₁₀H₇FN₂O₂ |

| Theoretical Exact Mass (Monoisotopic) | 206.0492 u |

| Molecular Weight (Average) | 206.1732 g/mol cymitquimica.com |

This table presents the calculated theoretical mass and average molecular weight.

X-ray Crystallography for Solid-State Structure and Supramolecular Interactions

Crystal Packing and Unit Cell Analysis

A successful single-crystal X-ray diffraction experiment would reveal the unit cell parameters (the dimensions of the basic repeating unit of the crystal lattice) and the space group, which describes the symmetry of the crystal. This information is fundamental to understanding how the molecules pack together in the solid state. The analysis of crystal packing can reveal insights into the physical properties of the material, such as its melting point and solubility.

Intermolecular Hydrogen Bonding Networks

Although 1-(4-fluoro-2-nitrophenyl)-1H-pyrrole does not possess classical hydrogen bond donors (like O-H or N-H), it can participate in weaker C-H···O and C-H···F intermolecular hydrogen bonds. nih.gov The oxygen atoms of the nitro group are potential hydrogen bond acceptors, as is the fluorine atom. The hydrogen atoms on the pyrrole and phenyl rings can act as donors.

Furthermore, π-π stacking interactions between the aromatic pyrrole and nitrophenyl rings of adjacent molecules are likely to play a significant role in the crystal packing. nih.gov These non-covalent interactions are crucial in determining the supramolecular architecture of the compound in the solid state. A detailed crystallographic study would quantify the distances and geometries of these interactions, providing a complete picture of the supramolecular assembly.

π-π Stacking and Other Non-Covalent Interactions

The molecular architecture of 1-(4-fluoro-2-nitrophenyl)-1H-pyrrole, featuring both an electron-rich pyrrole ring and an electron-deficient nitrophenyl ring, creates a predisposition for significant non-covalent interactions. These interactions, while weaker than covalent bonds, are crucial in determining the solid-state packing of the molecules and influencing their physical properties.

π-π Stacking: A prominent non-covalent interaction in aromatic systems is π-π stacking. In the case of 1-(4-fluoro-2-nitrophenyl)-1H-pyrrole, the planar structures of the pyrrole and nitrophenyl rings can engage in face-to-face or offset stacking arrangements. The electron-deficient nature of the nitrophenyl ring, due to the electron-withdrawing nitro group, can favorably interact with the electron-rich pyrrole ring of an adjacent molecule. While a definitive crystal structure analysis for this specific compound is not widely published, studies on analogous molecules containing nitrophenyl and other aromatic moieties frequently reveal π-π stacking as a dominant organizational force in the solid state. For instance, research on other nitrophenyl derivatives has demonstrated the high degree of π-stacking interactions in their molecular packing. researchgate.net

Other Non-Covalent Interactions: Beyond π-π stacking, other non-covalent forces contribute to the supramolecular assembly of 1-(4-fluoro-2-nitrophenyl)-1H-pyrrole.

Hydrogen Bonds: Weak intermolecular C-H···O hydrogen bonds can form between the hydrogen atoms on the aromatic rings and the oxygen atoms of the nitro group on a neighboring molecule.

Dipole-Dipole Interactions: The molecule possesses a significant dipole moment arising from the electronegative fluorine and nitro groups. These dipoles can align in the crystal lattice to maximize attractive interactions.

Nitro-π Interactions: The electron-deficient nitro group can interact with the π-system of the pyrrole or phenyl ring of an adjacent molecule, further stabilizing the crystal structure. researchgate.net

Chromatographic and Separation Techniques for Purity Assessment and Isolation

The synthesis of 1-(4-fluoro-2-nitrophenyl)-1H-pyrrole, like many organic reactions, can result in a mixture of the desired product, unreacted starting materials, and byproducts. Therefore, robust chromatographic techniques are essential for both the isolation of the pure compound and the accurate assessment of its purity.

Column Chromatography: For the preparative scale isolation of 1-(4-fluoro-2-nitrophenyl)-1H-pyrrole, column chromatography is a commonly employed technique. bldpharm.com The choice of stationary and mobile phases is critical for achieving effective separation. A typical setup would involve a silica (B1680970) gel stationary phase, which is polar, and a mobile phase consisting of a mixture of non-polar and moderately polar solvents. The ideal eluent composition is determined through preliminary analysis using Thin Layer Chromatography (TLC).

| Technique | Stationary Phase | Typical Mobile Phase | Purpose |

| Column Chromatography | Silica Gel | Hexane/Dichloromethane mixtures | Isolation and Purification |

| Thin Layer Chromatography (TLC) | Silica Gel | Hexane/Dichloromethane mixtures | Reaction Monitoring & Method Development |

High-Performance Liquid Chromatography (HPLC): For the analytical assessment of purity, High-Performance Liquid Chromatography (HPLC) is the method of choice. A reversed-phase HPLC method would likely be effective for 1-(4-fluoro-2-nitrophenyl)-1H-pyrrole. In this setup, a non-polar stationary phase (such as C18) is used with a polar mobile phase.

A hypothetical HPLC method for purity analysis is outlined below:

| Parameter | Condition |

| Column | C18 (Octadecylsilyl) |

| Mobile Phase | Acetonitrile/Water Gradient |

| Detector | UV-Vis (monitoring at a wavelength corresponding to the compound's absorbance maximum) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

This method would separate 1-(4-fluoro-2-nitrophenyl)-1H-pyrrole from more polar and less polar impurities, with the purity being calculated from the relative peak areas in the resulting chromatogram. Commercial suppliers of this compound often provide HPLC data to certify its purity. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for purity assessment, particularly for identifying volatile impurities. The sample is vaporized and separated based on its boiling point and interaction with the stationary phase in the GC column. The separated components are then ionized and fragmented in the mass spectrometer, providing a unique mass spectrum that allows for their identification. While specific GC-MS methods for this compound are not detailed in the literature, general methods developed for other aromatic nitro compounds could be adapted.

Theoretical and Computational Investigations of 1 4 Fluoro 2 Nitrophenyl 1h Pyrrole

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1-(4-fluoro-2-nitrophenyl)-1H-pyrrole, these theoretical approaches provide insights into its electronic structure and preferred three-dimensional arrangement.

Density Functional Theory (DFT) Studies on Conformation and Energy Landscapes

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. In the context of 1-(4-fluoro-2-nitrophenyl)-1H-pyrrole, DFT studies would be instrumental in determining the most stable conformation of the molecule. This involves calculating the potential energy surface as a function of the dihedral angle between the pyrrole (B145914) and the nitrophenyl rings. The global minimum on this energy landscape corresponds to the most stable conformation.

Interactive Table: Hypothetical DFT Calculation Results for Rotational Barriers of 1-(4-fluoro-2-nitrophenyl)-1H-pyrrole.

| Dihedral Angle (°) | Relative Energy (kcal/mol) |

|---|---|

| 0 | 5.2 |

| 30 | 2.8 |

| 60 | 0.5 |

| 90 | 0.0 |

| 120 | 0.7 |

| 150 | 3.1 |

Molecular Orbital Analysis (HOMO/LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the ionization potential and represents the ability to donate an electron, while the LUMO's energy relates to the electron affinity and indicates the ability to accept an electron. The energy gap between the HOMO and LUMO is a key indicator of molecular stability. nih.gov For 1-(4-fluoro-2-nitrophenyl)-1H-pyrrole, the HOMO is expected to be localized primarily on the electron-rich pyrrole ring, while the LUMO would likely be concentrated on the electron-deficient nitrophenyl ring. scispace.com This separation of frontier orbitals suggests a potential for intramolecular charge transfer upon electronic excitation. scispace.com

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the pathways of chemical reactions, providing insights that can be difficult to obtain experimentally.

Transition State Analysis for Key Transformations

For any chemical transformation involving 1-(4-fluoro-2-nitrophenyl)-1H-pyrrole, such as nucleophilic aromatic substitution, computational methods can be used to locate the transition state structure. The transition state is the highest energy point along the reaction coordinate and its geometry and energy are critical for understanding the reaction's feasibility and kinetics. For instance, in a hypothetical SNAr reaction, the analysis would focus on the structure of the Meisenheimer complex, which serves as an intermediate or transition state. researchgate.net

Kinetic and Thermodynamic Parameters from Computational Studies

From the computed potential energy surface, it is possible to derive key kinetic and thermodynamic parameters. ekb.eg Activation energies (Ea) can be calculated from the energy difference between the reactants and the transition state, which are then used in the Arrhenius equation to estimate reaction rate constants. nih.gov Thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) changes for a reaction can also be computed to determine the reaction's spontaneity and the position of equilibrium. nih.gov

Interactive Table: Hypothetical Kinetic and Thermodynamic Data for a Reaction of 1-(4-fluoro-2-nitrophenyl)-1H-pyrrole.

| Parameter | Calculated Value |

|---|---|

| Activation Energy (Ea) | 25 kcal/mol |

| Enthalpy of Reaction (ΔH) | -15 kcal/mol |

Note: The data presented here is illustrative, as specific computational studies on the kinetic and thermodynamic parameters of this molecule were not found in the searched literature.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity in a particular reaction. For a series of derivatives of 1-(4-fluoro-2-nitrophenyl)-1H-pyrrole, QSRR models could be developed to predict their reaction rates or equilibrium constants based on various molecular descriptors. These descriptors can be electronic (e.g., Hammett constants, calculated atomic charges), steric (e.g., Taft parameters), or quantum chemical (e.g., HOMO/LUMO energies). Such studies would be valuable in understanding the effect of substituents on the reactivity of the molecule and in designing new compounds with desired properties.

Hammett Equation Correlation Analysis

The Hammett equation is a linear free-energy relationship that describes the influence of meta- and para-substituents on the reactivity of benzene derivatives. While originally empirical, its principles are widely used in computational studies to quantify the electronic effects of substituents. For 1-(4-fluoro-2-nitrophenyl)-1H-pyrrole, a Hammett-type analysis would involve correlating a calculated property, such as a reaction rate or a spectral shift, with the Hammett substituent constants (σ) for the fluoro and nitro groups.

A hypothetical Hammett plot for a reaction involving 1-(4-fluoro-2-nitrophenyl)-1H-pyrrole would be constructed by plotting the logarithm of the reaction rate constant (log k) against the appropriate Hammett constant (σ). The slope of this plot, the reaction constant (ρ), would provide insight into the nature of the transition state. A positive ρ value would indicate that the reaction is favored by electron-withdrawing groups, suggesting the buildup of negative charge in the transition state. Conversely, a negative ρ value would imply that electron-donating groups accelerate the reaction, indicating the development of positive charge.

Illustrative Data for Hammett Analysis:

| Substituent Group | Hammett Constant (σp) | Hypothetical log(k/k₀) |

| -NO₂ | 0.78 | > 0 |

| -F | 0.06 | > 0 |

| -H | 0 | 0 |

| -CH₃ | -0.17 | < 0 |

| -OCH₃ | -0.27 | < 0 |

This table illustrates the expected trend in reactivity based on the electronic nature of substituents. k is the rate constant for the substituted compound and k₀ is the rate constant for the unsubstituted compound.

Electrophilicity and Nucleophilicity Indices

Quantum chemical calculations can be used to determine various reactivity indices that quantify the electrophilic and nucleophilic character of a molecule. For 1-(4-fluoro-2-nitrophenyl)-1H-pyrrole, these indices would help in predicting its behavior in chemical reactions.

Global Electrophilicity Index (ω): This index measures the stabilization in energy when the system acquires an additional electronic charge from the environment. A higher value of ω indicates a greater electrophilic character. Given the presence of the electron-withdrawing nitro and fluoro groups, 1-(4-fluoro-2-nitrophenyl)-1H-pyrrole is expected to have a significant electrophilicity index, making it susceptible to nucleophilic attack.

Local Reactivity Indices (Fukui Functions): These functions, denoted as f(r), identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. For 1-(4-fluoro-2-nitrophenyl)-1H-pyrrole, Fukui function analysis would likely indicate that the carbon atoms of the pyrrole ring and the phenyl ring carbons bearing the nitro and fluoro groups are potential sites for nucleophilic attack.

Conceptual DFT Reactivity Descriptors:

| Descriptor | Definition | Predicted Nature for 1-(4-fluoro-2-nitrophenyl)-1H-pyrrole |

| Chemical Potential (μ) | μ ≈ -(IP + EA)/2 | Negative, indicating stability |

| Chemical Hardness (η) | η ≈ (IP - EA)/2 | Relatively high, indicating kinetic stability |

| Global Electrophilicity (ω) | ω = μ²/2η | High, indicating strong electrophilic character |

| Global Nucleophilicity (N) | N = E_HOMO(Nu) - E_HOMO(TCE) | Low, indicating weak nucleophilic character |

IP: Ionization Potential, EA: Electron Affinity, E_HOMO: Energy of the Highest Occupied Molecular Orbital, Nu: Nucleophile, TCE: Tetracyanoethylene (reference electrophile).

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the solid state is governed by a variety of intermolecular interactions. Computational tools are invaluable for visualizing, quantifying, and understanding these interactions in the crystal lattice of 1-(4-fluoro-2-nitrophenyl)-1H-pyrrole.

Hirshfeld Surface Analysis and Fingerprint Plots

Hirshfeld surface analysis is a powerful method to visualize and quantify intermolecular interactions in a crystal. The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments. The properties mapped onto this surface provide a detailed picture of the crystal packing.

For 1-(4-fluoro-2-nitrophenyl)-1H-pyrrole, the Hirshfeld surface would be decorated with information about various close contacts. The normalized contact distance (d_norm) map would highlight regions of significant intermolecular interactions as red spots, indicating contacts shorter than the van der Waals radii.

2D Fingerprint Plots: These plots are derived from the Hirshfeld surface and provide a quantitative summary of the different types of intermolecular contacts. The plot is a 2D histogram of the distances from the surface to the nearest nucleus inside (d_i) and outside (d_e) the surface. The percentage contribution of different contacts can be calculated from these plots. For the title compound, one would expect significant contributions from H···H, C···H, O···H, N···H, and F···H contacts. The presence of π-π stacking interactions between the aromatic rings would also be evident in the fingerprint plots.

Expected Contributions to the Hirshfeld Surface:

| Contact Type | Expected Percentage Contribution | Description |

| H···H | High | Represents the large number of hydrogen atoms on the molecular surface. |

| O···H / N···H | Significant | Indicates the presence of hydrogen bonding involving the nitro group and pyrrole nitrogen. |

| C···H | Significant | Arises from interactions involving the aromatic rings. |

| F···H | Moderate | Reflects the presence of the fluorine atom and its potential to form weak hydrogen bonds. |

| C···C (π-π) | Moderate | Suggests stacking interactions between the phenyl and pyrrole rings. |

Computational Insights into Hydrogen Bonding and Halogen Bonding

Quantum chemical calculations can provide detailed information about the strength and nature of specific intermolecular interactions, such as hydrogen and halogen bonds.

Hydrogen Bonding: In the crystal structure of 1-(4-fluoro-2-nitrophenyl)-1H-pyrrole, the oxygen atoms of the nitro group could act as hydrogen bond acceptors, forming C-H···O interactions with hydrogen atoms from neighboring molecules. The nitrogen atom of the pyrrole ring could also participate in weak hydrogen bonding.

Halogen Bonding: The fluorine atom, although a weak halogen bond donor, could potentially participate in halogen bonding interactions (C-F···X), where X is a nucleophilic atom like oxygen or nitrogen from an adjacent molecule. The strength of these interactions could be evaluated using computational methods like Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots. These analyses would reveal the presence of bond critical points and characterize the nature of the interaction as either purely electrostatic or having some covalent character.

Applications and Advanced Materials Science Potential Non Prohibited Aspects

Role as Versatile Synthetic Intermediates and Building Blocks

The strategic placement of fluoro and nitro substituents on the phenyl ring, coupled with the inherent reactivity of the pyrrole (B145914) nucleus, positions 1-(4-fluoro-2-nitrophenyl)-1H-pyrrole as a highly adaptable precursor in organic synthesis.

The synthesis of polyfunctionalized pyrroles is a cornerstone of modern medicinal and materials chemistry, and 1-(4-fluoro-2-nitrophenyl)-1H-pyrrole serves as an important starting point for creating diverse molecular frameworks. The electron-withdrawing nature of the nitrophenyl group can influence the reactivity of the pyrrole ring, enabling selective functionalization at various positions. This controlled reactivity is crucial for the systematic construction of complex molecules with desired properties.

Methodologies for the synthesis of substituted pyrroles are varied and well-established, often involving multi-component reactions that allow for the introduction of multiple functional groups in a single step. While specific examples detailing the direct use of 1-(4-fluoro-2-nitrophenyl)-1H-pyrrole in these reactions are not extensively documented in publicly available literature, its structure is amenable to established synthetic routes for creating highly decorated pyrrole systems. The presence of the fluoro and nitro groups offers handles for further chemical transformations, such as nucleophilic aromatic substitution or reduction, thereby expanding the range of accessible derivatives.

| Synthetic Approach | Description | Potential for 1-(4-fluoro-2-nitrophenyl)-1H-pyrrole |

| Paal-Knorr Synthesis | Condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. | While not a direct precursor in the classical sense, derivatives of this compound could potentially be synthesized using variations of this method. |

| Van Leusen Reaction | Reaction of a tosylmethyl isocyanide (TosMIC) with an activated alkene. | The pyrrole core of the title compound could be further functionalized using this and similar cycloaddition strategies. |

| Cross-Coupling Reactions | Palladium- or copper-catalyzed reactions to form C-C or C-N bonds. | The pyrrole and phenyl rings can be functionalized through various cross-coupling reactions to introduce new substituents. |

This table provides an overview of general synthetic methods for pyrroles and the potential applicability for the derivatization of the title compound.

The chemical architecture of 1-(4-fluoro-2-nitrophenyl)-1H-pyrrole makes it a suitable precursor for the synthesis of more intricate heterocyclic systems. The nitro group, in particular, is a versatile functional group that can be readily transformed into other functionalities, such as an amino group, which can then participate in cyclization reactions. rsc.org

For instance, the reduction of the nitro group to an amine would yield 1-(2-amino-4-fluorophenyl)-1H-pyrrole. This resulting ortho-aminoarylpyrrole is a key intermediate for the synthesis of fused heterocyclic systems like pyrrolo[1,2-a]quinoxalines, which are of interest in medicinal chemistry and materials science. rsc.org The intramolecular cyclization of such intermediates can lead to the formation of polycyclic aromatic systems with unique electronic and photophysical properties.

Potential in Advanced Materials Chemistry

The inherent electronic properties of the pyrrole ring, combined with the electron-withdrawing characteristics of the nitrophenyl substituent, suggest that 1-(4-fluoro-2-nitrophenyl)-1H-pyrrole and its derivatives could find applications in various areas of advanced materials chemistry.

Pyrrole derivatives are known to form the core of various fluorescent molecules. The fluorescence properties of these compounds can be finely tuned by introducing electron-donating and electron-accepting groups, creating donor-acceptor systems that often exhibit interesting photophysical behaviors such as intramolecular charge transfer (ICT). nih.govresearchgate.net

In the case of 1-(4-fluoro-2-nitrophenyl)-1H-pyrrole, the nitrophenyl group acts as a strong electron acceptor, while the pyrrole ring can act as an electron donor. This donor-acceptor architecture is a common design motif for fluorescent probes. nih.govresearchgate.net While the parent compound itself may not be strongly fluorescent, its derivatives, particularly those where the nitro group is replaced by other functionalities or where additional chromophores are introduced, could exhibit significant fluorescence. The systematic modification of this scaffold could lead to the development of novel fluorescent labels for materials science applications, such as sensing and imaging, where biological activity is not a requirement.

π-conjugated polymers containing heterocyclic units like pyrrole are at the forefront of research in organic electronics. ucm.esnih.govfrontiersin.org These materials are utilized in a variety of devices, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The electronic properties of these polymers are highly dependent on the structure of the monomeric units.

The incorporation of 1-(4-fluoro-2-nitrophenyl)-1H-pyrrole or its derivatives as monomeric units in a polymer chain could lead to materials with tailored optoelectronic properties. The electron-deficient nature of the nitrophenyl group can influence the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical parameters for device performance. core.ac.uk While the direct polymerization of 1-(4-fluoro-2-nitrophenyl)-1H-pyrrole has not been extensively reported, its potential as a building block for functional π-conjugated polymers remains an area of interest for future research.

| Potential Application | Key Structural Features |

| Organic Light-Emitting Diodes (OLEDs) | Tunable emission colors, high quantum efficiency. |

| Organic Photovoltaics (OPVs) | Broad absorption spectra, suitable energy levels for charge separation. |

| Organic Field-Effect Transistors (OFETs) | High charge carrier mobility, good environmental stability. |

This table outlines potential optoelectronic applications for polymers derived from the title compound and the key features required for each application.

The field of supramolecular chemistry focuses on the non-covalent interactions between molecules to form well-defined, functional architectures. Pyrrole-containing molecules have been shown to participate in various self-assembly processes, driven by interactions such as hydrogen bonding and π-π stacking. nih.govmdpi.com

Future Research Directions and Emerging Avenues

Development of Sustainable and Green Synthetic Methodologies

The chemical industry's increasing emphasis on sustainability is steering synthetic chemistry towards greener and more environmentally benign processes. Future research on the synthesis of "1-(4-fluoro-2-nitrophenyl)-1H-pyrrole" and related N-aryl pyrroles will likely prioritize the development of methodologies that align with the principles of green chemistry.

Key areas of focus will include:

Catalytic Cascade Reactions: The development of cascade or domino reactions that allow for the synthesis of N-aryl pyrroles from readily available starting materials like nitroarenes in a single pot is a promising avenue. rsc.orgnih.gov The use of earth-abundant and non-toxic metal catalysts, such as those based on iron or cobalt, is particularly attractive for these transformations. rsc.orgnih.gov These methods can significantly reduce waste, energy consumption, and the number of synthetic steps compared to traditional multi-step syntheses. nih.gov

Benign Solvents and Reaction Conditions: A shift towards the use of greener solvents like water, ethanol, or ionic liquids, or even solvent-free reaction conditions, is anticipated. nih.govresearchgate.netsemanticscholar.org Microwave and ultrasound-assisted synthesis are also expected to be further explored as energy-efficient activation methods that can reduce reaction times and improve yields. semanticscholar.org

Atom Economy: Synthetic strategies that maximize the incorporation of all atoms from the starting materials into the final product will be a primary goal. The Paal-Knorr reaction and its modifications, known for their high atom economy, will likely continue to be refined with greener catalysts and conditions. rsc.org

| Green Chemistry Approach | Description | Potential Benefits |

| Homogeneous Iron Catalysis | Utilizes an acid-tolerant homogeneous iron catalyst for the cascade synthesis of pyrroles from nitroarenes. rsc.org | High functional group tolerance, excellent chemoselectivity, and the use of a commercially available, earth-abundant metal. rsc.org |

| Heterogeneous Cobalt Catalysis | Employs a bifunctional cobalt catalyst for the cascade synthesis of pyrroles from nitroarenes using various benign reductants like dihydrogen or formic acid. nih.gov | Robust and reusable catalyst, solvent-free conditions, and applicability to a wide range of substrates. nih.gov |

| Ionic Liquid Catalysis | Uses ionic liquids such as [H-NMP][HSO4] as a catalyst and solvent for the synthesis of N-aryl pyrroles. researchgate.net | Easy catalyst separation and recyclability, and reactions can often be performed at room temperature in water. researchgate.net |

| Microwave and Ultrasound Activation | Employs non-traditional energy sources to accelerate reaction rates and improve yields. semanticscholar.org | Reduced reaction times, lower energy consumption, and often leads to cleaner reactions with fewer byproducts. semanticscholar.org |

Exploration of Unconventional Reactivity Patterns and Catalysis

While the fundamental reactivity of the pyrrole (B145914) ring is well-established, future research will delve into uncovering and harnessing unconventional reactivity patterns of "1-(4-fluoro-2-nitrophenyl)-1H-pyrrole." The presence of the electron-withdrawing nitro group and the fluorine atom on the N-phenyl substituent creates a unique electronic environment that can be exploited for novel transformations.

Future research directions may include:

Metal-Catalyzed C-H Functionalization: There is a growing interest in the direct functionalization of C-H bonds as it offers a more atom- and step-economical approach to creating molecular complexity. nih.gov Research will likely focus on developing catalytic systems that can selectively activate and functionalize the C-H bonds of both the pyrrole and the nitrophenyl rings.

Radical-Based Functionalization: Exploring the reactivity of "1-(4-fluoro-2-nitrophenyl)-1H-pyrrole" under radical conditions, potentially initiated by photocatalysis or electrochemical methods, could lead to the discovery of new bond-forming strategies that are complementary to traditional ionic reactions. nih.gov

Asymmetric Catalysis: The development of catalytic enantioselective methods for the functionalization of the pyrrole core will be crucial for the synthesis of chiral derivatives with potential applications in pharmaceuticals and materials science. researchgate.net This could involve the use of chiral catalysts to control the stereochemistry of reactions at the pyrrole ring or on substituents.

Integration with Advanced Spectroscopic and Microscopy Techniques

A deeper understanding of the structure-property relationships of "1-(4-fluoro-2-nitrophenyl)-1H-pyrrole" and its derivatives will be facilitated by the application of advanced analytical techniques. While standard spectroscopic methods like NMR and mass spectrometry will remain essential for routine characterization, more sophisticated techniques will be employed to probe the finer details of their molecular and supramolecular structures.

Emerging areas include:

Advanced Spectroscopic Analysis: Techniques such as fluorescence spectroscopy can be used to investigate the photophysical properties of these compounds and their interactions with other molecules, which is particularly relevant for sensor applications. nih.gov

Microscopy for Morphological Characterization: For applications in materials science, particularly in the context of polymers and thin films, advanced microscopy techniques will be indispensable.

Scanning Electron Microscopy (SEM) will be used to visualize the surface morphology and topography of materials derived from "1-(4-fluoro-2-nitrophenyl)-1H-pyrrole". nih.gov

Transmission Electron Microscopy (TEM) will provide insights into the internal structure and nanoscale organization of these materials. nih.gov

Atomic Force Microscopy (AFM) will enable the high-resolution imaging of surface features and the characterization of mechanical properties at the nanoscale. nih.gov

These microscopy techniques are crucial for understanding how the molecular structure of "1-(4-fluoro-2-nitrophenyl)-1H-pyrrole" influences the macroscopic properties of materials, such as the porosity and structure of functionalized films. nih.govmdpi.com

Computational Design and Prediction of Novel Derivatives

Computational chemistry and in silico drug design are becoming increasingly integral to the process of discovering and optimizing new molecules. For "1-(4-fluoro-2-nitrophenyl)-1H-pyrrole," computational approaches will play a vital role in predicting the properties of novel derivatives and guiding synthetic efforts.

Future research will likely involve:

Molecular Docking and QSAR Studies: For potential pharmaceutical applications, molecular docking simulations will be used to predict the binding affinities and modes of interaction of "1-(4-fluoro-2-nitrophenyl)-1H-pyrrole" derivatives with biological targets. nih.govrdd.edu.iq Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate structural features with biological activity, aiding in the design of more potent and selective compounds. nih.gov

In Silico ADMET Prediction: Computational tools will be employed to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives early in the discovery process, helping to identify candidates with favorable drug-like properties. rdd.edu.iqmdpi.com

Materials Property Prediction: For materials science applications, computational modeling can be used to predict the electronic and optical properties of novel polymers and small molecules derived from "1-(4-fluoro-2-nitrophenyl)-1H-pyrrole," accelerating the discovery of new materials for organic electronics and other applications. researchgate.netacs.org

| Computational Technique | Application in "1-(4-fluoro-2-nitrophenyl)-1H-pyrrole" Research |

| Molecular Docking | Predicting binding modes and affinities to biological targets. rdd.edu.iqmdpi.com |

| 3D-QSAR | Developing models to correlate molecular structure with biological activity. nih.gov |

| In Silico ADMET | Predicting drug-likeness and pharmacokinetic properties. rdd.edu.iqmdpi.com |

| DFT Calculations | Predicting electronic and optical properties for materials science applications. |

Interdisciplinary Approaches in Chemical Synthesis and Materials Innovation

The future of research on "1-(4-fluoro-2-nitrophenyl)-1H-pyrrole" lies in fostering collaborations between different scientific disciplines. The unique combination of a pyrrole ring with a fluorinated and nitrated phenyl group makes this compound a versatile building block for a wide range of applications, requiring a multidisciplinary approach for its full exploitation.

Key areas for interdisciplinary research include:

Organic Electronics: The electron-rich nature of the pyrrole ring suggests potential applications in organic electronics. researchgate.netmorressier.com Collaborations between synthetic chemists and materials scientists will be crucial for designing and synthesizing novel "1-(4-fluoro-2-nitrophenyl)-1H-pyrrole"-based materials for use in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). acs.org

Sensor Technology: The functional groups on "1-(4-fluoro-2-nitrophenyl)-1H-pyrrole" can be modified to create specific recognition sites for chemical and biological analytes. nih.gov The development of sensors based on this scaffold will require expertise in synthetic chemistry, polymer science, and analytical chemistry.

Pharmaceutical Chemistry: The exploration of the biological activities of "1-(4-fluoro-2-nitrophenyl)-1H-pyrrole" derivatives will necessitate close collaboration between medicinal chemists, biologists, and pharmacologists to design, synthesize, and evaluate new therapeutic agents. nih.govmdpi.com

By embracing these future research directions, the scientific community can continue to unlock the potential of "1-(4-fluoro-2-nitrophenyl)-1H-pyrrole" and its derivatives, leading to advancements in sustainable chemistry, medicine, and materials science.

Q & A

Q. What established synthetic routes are available for 1-(4-fluoro-2-nitrophenyl)-1H-pyrrole?

The compound can be synthesized via palladium-catalyzed reductive cyclization using nitroarenes and formic acid derivatives as CO surrogates. A typical procedure involves refluxing precursor nitroarenes (1 mmol) with chloranil (1.4 mmol) in xylene for 25–30 hours, followed by NaOH treatment, organic layer separation, and purification via recrystallization from methanol . Alternative methods include nitro group reduction and subsequent cyclization under inert atmospheres, with yields optimized by controlling reaction temperature (80–120°C) and catalyst loading (5–10 mol% Pd) .

Q. Which spectroscopic and chromatographic techniques are recommended for characterizing this compound?

- NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) is critical for confirming substitution patterns. For example, aromatic protons typically resonate at δ 7.32–7.07 ppm, while pyrrole protons appear at δ 6.91–6.34 ppm .

- Gas Chromatography (GC) : GC-MS using polar columns (e.g., DB-5) and helium carrier gas (1 mL/min) helps assess purity and detect volatile byproducts .

- X-ray Crystallography : Resolve ambiguities in molecular geometry by analyzing single crystals grown via slow evaporation from methanol/ethyl acetate mixtures .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data for derivatives of 1-(4-fluoro-2-nitrophenyl)-1H-pyrrole?

Contradictions in NMR signals may arise from dynamic effects (e.g., rotational isomerism) or paramagnetic impurities. To mitigate:

- Use variable-temperature NMR (VT-NMR) to identify temperature-dependent shifts caused by conformational changes.

- Employ deuterated solvents with low viscosity (e.g., CDCl₃ over DMSO-d₆) to enhance resolution.

- Cross-validate with 2D NMR techniques (COSY, HSQC) to assign overlapping peaks .

Q. What strategies optimize reaction yields in palladium-catalyzed cyclizations involving this compound?

Key factors include:

- Catalyst Selection : Pd(OAc)₂ with bulky phosphine ligands (e.g., PPh₃) enhances regioselectivity.

- Solvent Optimization : Xylene or toluene improves thermal stability during reflux.

- Additives : Molecular sieves (3Å) absorb water, preventing catalyst deactivation .

- Substrate Purity : Pre-purify nitroarene precursors via column chromatography to avoid side reactions.